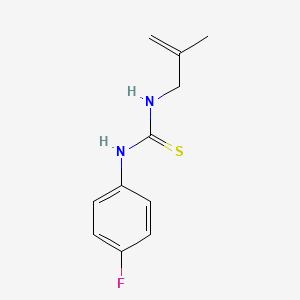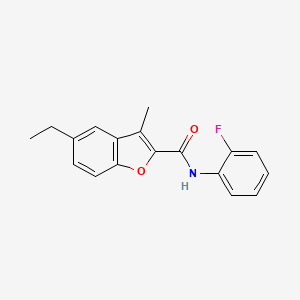![molecular formula C16H18N2OS2 B5711936 N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5711936.png)
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MMPTU, is a chemical compound that has been widely studied for its potential use in scientific research. MMPTU is a thiourea derivative that has been shown to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves its ability to inhibit the activity of specific proteins. As mentioned earlier, this compound inhibits the activity of MCT8, which is involved in thyroid hormone transport. In addition, this compound has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. By inhibiting the activity of these proteins, this compound can modulate cellular function and protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, this compound has been shown to modulate cellular metabolism, affect gene expression, and alter protein synthesis. These effects make this compound a useful tool for studying cellular function and developing new therapies for a variety of diseases.
实验室实验的优点和局限性
One advantage of using N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its specificity. This compound selectively inhibits the activity of specific proteins, allowing researchers to study the effects of altered protein function on cellular processes. In addition, this compound has been shown to be relatively safe and non-toxic, making it a useful tool for in vitro and in vivo studies.
One limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to work with in some experiments. In addition, this compound can be expensive to synthesize, which can limit its use in some research applications.
未来方向
There are many future directions for research involving N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is its potential use in the development of new therapies for oxidative stress-related diseases. This compound's antioxidant properties make it a promising candidate for the development of new drugs that can protect cells from oxidative damage.
Another area of interest is the study of this compound's effects on cellular metabolism. This compound has been shown to alter cellular metabolism, and further research in this area could lead to the development of new therapies for metabolic disorders.
Finally, this compound's specificity for certain proteins makes it a useful tool for the study of protein function. Future research could focus on the development of new this compound derivatives that selectively target other proteins, allowing for the study of their effects on cellular processes.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with 2-(methylthio)aniline. The reaction takes place in a solvent such as ethanol or acetonitrile and is typically carried out under reflux conditions. The resulting product is purified through recrystallization to obtain this compound in high purity.
科学研究应用
N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential use in a variety of scientific research applications. One area of interest is its use in the study of thyroid hormone transport. This compound has been shown to inhibit the activity of monocarboxylate transporter 8 (MCT8), a protein that plays a key role in the transport of thyroid hormones across cell membranes. By inhibiting MCT8 activity, this compound can be used to study the effects of altered thyroid hormone transport on cellular function.
Another area of interest is the use of this compound in the study of oxidative stress. This compound has been shown to have antioxidant properties and can protect cells from oxidative damage. This makes this compound a useful tool for studying the effects of oxidative stress on cellular function and for developing new therapies for oxidative stress-related diseases.
属性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS2/c1-11-8-9-14(19-2)13(10-11)18-16(20)17-12-6-4-5-7-15(12)21-3/h4-10H,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDNGSRUMVONBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711864.png)


![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B5711891.png)
![N-cyclohexyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5711897.png)
![1-[2-(1-pyrrolidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5711905.png)



![3-[2-(2-methylbenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B5711940.png)

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)